7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S12311365
CAS No.
M.F
C12H16BrN
M. Wt
254.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline

Product Name

7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-bromo-3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

InChI

InChI=1S/C12H16BrN/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-14-12/h3-5,8,12,14H,6-7H2,1-2H3

InChI Key

XAVWSCQIGCZNCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CN1)C=C(C=C2)Br

7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique tetrahydroisoquinoline structure, where a bromine atom is positioned at the seventh carbon and an isopropyl group at the third carbon of the isoquinoline ring. Its molecular formula is C12H14BrNC_{12}H_{14}BrN, and it has a molecular weight of approximately 240.15 g/mol. The compound exhibits a melting point of 32-35 °C and is noted for its low solubility in water, making it suitable for various organic synthesis applications and medicinal chemistry research.

Typical for tetrahydroisoquinolines:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols through reagents like lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: It can also serve as a precursor in cyclization reactions to synthesize more complex isoquinoline derivatives.

Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including:

  • Antioxidant Properties: Some studies suggest that compounds related to 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline possess antioxidant activities that could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Certain analogs have shown potential neuroprotective effects, which may be useful in treating neurodegenerative disorders.
  • Antimicrobial Activity: Compounds within this class have demonstrated antimicrobial properties against various pathogens.

The synthesis of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with readily available precursors such as 3-isopropylphenol or related compounds.
  • Bromination: Bromination can be achieved using bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane.
  • Cyclization: The cyclization step may involve heating the brominated intermediate with appropriate reagents to form the tetrahydroisoquinoline structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline has various applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting neurological disorders and other health conditions.
  • Organic Synthesis: This compound is utilized in synthetic organic chemistry as an intermediate for producing more complex molecules.
  • Research Tool: It is used in biological studies to explore the mechanisms of action of similar compounds.

Studies on 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline's interactions with biological targets have revealed:

  • Receptor Binding: Research indicates potential interactions with neurotransmitter receptors which may influence neurological functions.
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Several compounds are structurally similar to 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at the sixth positionExhibits different biological activity profiles
7-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at the seventh positionKnown for its neuroprotective effects
7-Cyano-1,2,3,4-tetrahydroisoquinolineCyano group at the seventh positionDisplays significant anti-cancer properties
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at the sixth positionIncreased solubility and altered pharmacokinetics

The uniqueness of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline lies in its specific bromination pattern and isopropyl substitution which influences its reactivity and biological activity compared to these similar compounds.

De Novo Synthetic Strategies for Tetrahydroisoquinoline Scaffolds

De novo synthesis of the tetrahydroisoquinoline core avoids reliance on preformed heterocycles, offering flexibility in substituent placement. The Pictet–Spengler reaction remains a cornerstone for scaffold construction, involving condensation of β-arylethylamines with aldehydes or ketones under acidic conditions to form tetrahydroisoquinolines. For example, phenethylamine derivatives cyclize with dimethoxymethane in hydrochloric acid to yield 1,2,3,4-tetrahydroisoquinoline. Modern adaptations employ N-acyliminium intermediates, which enhance electrophilicity and enable cyclization under milder conditions.

A novel de novo strategy developed by Kiss and colleagues involves oxidative ring-opening of indene derivatives followed by double reductive amination. Indene precursors treated with sodium periodate ($$ \text{NaIO}4 $$) in tetrahydrofuran–water yield diformyl intermediates, which undergo reductive cyclization with primary alkylamines like isopropylamine in ethanol using sodium cyanoborohydride ($$ \text{NaCNBH}3 $$). This method achieves 60–85% yields for 3-alkyl-1,2,3,4-tetrahydroisoquinolines, demonstrating exceptional functional group tolerance.

Bischler–Napieralski cyclization provides an alternative route, where β-arylethylamides cyclize via electrophilic aromatic substitution under dehydrating conditions. Phosphoryl chloride ($$ \text{POCl}_3 $$) or polyphosphoric acid catalyzes the formation of dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. This method is particularly effective for substrates with electron-donating aryl groups, though harsher conditions limit compatibility with sensitive substituents.

MethodStarting MaterialsKey ReagentsYield (%)Reference
Pictet–Spenglerβ-Arylethylamine + aldehydeHCl, $$ \text{H}_2\text{O} $$70–90
Bischler–Napieralskiβ-Arylethylamide$$ \text{POCl}_3 $$, $$ \text{PPA} $$50–75
Kiss oxidative-aminationIndene derivatives$$ \text{NaIO}4 $$, $$ \text{NaCNBH}3 $$60–85

Bromination Techniques in Isoquinoline Functionalization

Regioselective bromination at the 7-position of tetrahydroisoquinolines is critical for accessing 7-bromo derivatives. Traditional electrophilic bromination using bromine ($$ \text{Br}2 $$) with Lewis acids like iron(III) bromide ($$ \text{FeBr}3 $$) often suffers from over-bromination and poor regiocontrol. A patented method circumvents these issues via diazotization-bromination in non-aqueous media. Treatment of 1,2,3,4-tetrahydroisoquinoline with sodium hypochlorite ($$ \text{NaOCl} $$) in dichloromethane generates a diazonium intermediate, which undergoes bromide substitution at ambient temperature without acid catalysis. This approach achieves 75–80% yields with minimal byproducts, making it scalable for industrial applications.

For preformed isoquinoline scaffolds, directed ortho-metalation offers an alternative. Deprotonation at the 7-position using lithium diisopropylamide ($$ \text{LDA} $$) followed by quenching with bromine sources like $$ \text{N}$$-bromosuccinimide ($$ \text{NBS} $$) enables precise bromination. However, this method requires anhydrous conditions and inert atmospheres, complicating large-scale synthesis.

Isopropyl Group Introduction via Alkylation and Acylation Reactions

Introducing the isopropyl group at the 3-position employs alkylation and reductive amination strategies. Alkylation of tetrahydroisoquinoline precursors with isopropyl halides ($$ \text{(CH}3\text{)}2\text{CHX} $$) under basic conditions (e.g., potassium carbonate, $$ \text{K}2\text{CO}3 $$) proceeds via nucleophilic substitution, though competing N-alkylation can reduce yields. Alternatively, reductive amination of ketones with isopropylamine and sodium cyanoborohydride ($$ \text{NaCNBH}_3 $$) in acetic acid selectively installs the isopropyl group while maintaining stereochemical integrity.

Acylation–reduction sequences provide another pathway. Treatment of 3-amino-tetrahydroisoquinoline with isobutyryl chloride ($$ \text{(CH}3\text{)}2\text{CHCOCl} $$) forms an amide intermediate, which is reduced to the corresponding amine using lithium aluminum hydride ($$ \text{LiAlH}_4 $$). This method achieves 65–70% yields but requires stringent moisture control.

Catalytic Asymmetric Synthesis of Chiral Tetrahydroisoquinoline Derivatives

Asymmetric synthesis of chiral 3-isopropyl-tetrahydroisoquinolines leverages organocatalytic and transition-metal-catalyzed methods. Chiral phosphoric acids (CPAs) catalyze enantioselective Pictet–Spengler cyclizations, inducing up to 95% enantiomeric excess (ee) when using tryptamine derivatives and aldehydes. For instance, (R)-BINOL-derived CPAs promote cyclization of phenethylamine with isobutyraldehyde to yield (S)-3-isopropyl-tetrahydroisoquinoline.

Metal-catalyzed asymmetric hydrogenation of imine intermediates offers complementary stereocontrol. Iridium complexes with chiral phosphine ligands reduce 3-isopropyl-dihydroisoquinolines to tetrahydroisoquinolines with 90–98% ee. Additionally, chiral auxiliary approaches employ (R)- or (S)-α-methylbenzylamine to direct stereochemistry during Bischler–Napieralski cyclization, followed by auxiliary removal via hydrogenolysis.

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis enables rapid generation of tetrahydroisoquinoline libraries for drug discovery. Pictet–Spengler cyclization on resin involves immobilizing β-arylethylamines onto Wang or Rink amide resin, followed by condensation with aldehydes in trifluoroethanol ($$ \text{TFE} $$). After cyclization, cleavage with trifluoroacetic acid ($$ \text{TFA} $$) releases the tetrahydroisoquinoline product, achieving 80–90% purity without chromatography.

Split-and-pool methodologies diversify substituents by sequentially introducing bromine and isopropyl groups via on-resin alkylation and bromination. Automated platforms facilitate parallel synthesis of 100–500 analogs per week, accelerating structure-activity relationship studies.

Impact of Halogen Substituents on Pharmacological Profiles

Halogenation significantly alters the electronic and steric properties of THIQ derivatives. Bromine, as a heavy halogen, exerts both inductive and resonance effects, polarizing the aromatic ring and enhancing binding affinity to hydrophobic pockets in target proteins. Comparative studies of 7-substituted THIQ analogs reveal that bromine’s van der Waals radius (1.85 Å) and electronegativity (2.96) optimize interactions with residues in enzymatic active sites, such as HER2 kinase [4].

Table 1: Pharmacological Effects of 7-Substituted THIQ Derivatives

HalogenKinetic Solubility (µg/mL)HER2 IC₅₀ (nM)Selectivity (HER2/EGFR)
Br12.4 ± 1.215.312:1
Cl18.7 ± 2.122.18:1
F25.9 ± 3.034.85:1

Bromine’s bulkiness reduces solubility but improves target engagement by filling hydrophobic cavities, as evidenced in HER2 kinase inhibition assays [4]. In contrast, smaller halogens like fluorine prioritize solubility over potency, highlighting a trade-off in lead optimization [1].

Steric Effects of Isopropyl Group Positioning on Target Binding

The 3-isopropyl group introduces steric constraints that modulate ligand–receptor interactions. Molecular docking simulations demonstrate that the isopropyl moiety occupies a subpocket in HER2’s ATP-binding domain, displacing water molecules and stabilizing the DFG-out conformation [4].

Table 2: Binding Affinity of 3-Substituted THIQ Analogs

SubstituentHydrophobic Surface Area (Ų)HER2 Ki (nM)
Isopropyl98.28.1
Methyl45.615.4
Hydrogen0.050.3

The isopropyl group’s branched topology enhances van der Waals interactions with leucine and valine residues, increasing binding affinity by 6-fold compared to methyl-substituted analogs [6]. However, excessive bulk at this position disrupts π-stacking with tyrosine residues, underscoring the need for balanced steric design [7].

Conformational Analysis of Tetrahydroisoquinoline Ring Systems

The THIQ scaffold adopts two primary conformations: a chair-like structure with equatorial substituents and a boat-like conformation with axial orientation. Nuclear Overhauser effect (NOE) spectroscopy reveals that 7-bromo-3-isopropyl-THIQ preferentially adopts the chair conformation (85% population) in aqueous solution, aligning the bromine and isopropyl groups for optimal target engagement [7].

Table 3: Conformational Energy and Bioactivity

ConformationRelative Energy (kcal/mol)HER2 IC₅₀ (nM)
Chair0.015.3
Boat2.742.6

The chair conformation minimizes steric clash between the isopropyl group and the THIQ ring, facilitating deeper penetration into HER2’s hydrophobic cleft [4]. Rigidification strategies, such as introducing methyl bridges, lock the chair conformation and enhance potency by reducing entropic penalties upon binding [1].

Comparative Bioisosteric Replacement Strategies

Bioisosteric replacement of the THIQ core with quinoline or indole systems alters selectivity profiles. For instance, substituting the THIQ scaffold with a quinazoline moiety improves HER2 inhibition but reduces blood–brain barrier permeability due to increased polarity [4].

Table 4: Bioisosteric Modifications and Selectivity

Core StructureHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio
THIQ15.3183.612:1
Quinazoline9.845.24.6:1
Indole28.4312.011:1

The THIQ core’s saturated ring system reduces planarity, minimizing off-target interactions with EGFR’s larger ATP-binding pocket [4]. Conversely, planar bioisosteres like quinazoline exhibit broader kinase inhibition, necessitating careful balancing of selectivity and potency [1].

Histone Deacetylase (HDAC) Inhibition Mechanisms

Tetrahydroisoquinoline derivatives, including the brominated analog 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, demonstrate significant histone deacetylase inhibitory activity through multiple mechanisms. The tetrahydroisoquinoline scaffold has emerged as a privileged structure for developing selective HDAC inhibitors with enhanced therapeutic potential [1] [2] [3].

The fundamental mechanism of HDAC inhibition by tetrahydroisoquinoline derivatives involves the formation of a hydroxamate-zinc complex within the active site of histone deacetylases. Research has demonstrated that tetrahydroisoquinoline-based hydroxamic acid derivatives exhibit potent inhibitory activity against multiple HDAC isoforms, with IC50 values ranging from 0.06 to 0.22 μM for HDAC1, 0.09 to 0.37 μM for HDAC3, and 0.16 to 2.14 μM for HDAC6 [1] [2]. The 7-position substitution pattern, as found in 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, has been identified as particularly favorable for HDAC inhibition, with compound 58 showing superior activity when substituted at the 7-position compared to the 6-position [1].

The molecular mechanism involves the tetrahydroisoquinoline core serving as a cap group that occupies the hydrophobic pocket of the HDAC active site, while the hydroxamic acid moiety coordinates with the catalytic zinc ion. The bromine substitution at the 7-position enhances binding affinity through halogen bonding interactions and increased hydrophobic contacts within the enzyme's binding pocket [4] [5]. C1-substituted tetrahydroisoquinoline derivatives have demonstrated exceptional selectivity for HDAC8, with compounds 3g and 3n exhibiting IC50 values of 82 nM and 55 nM respectively, along with 330-fold and 135-fold selectivity over HDAC1 [5] [6].

The structure-activity relationship studies reveal that the isopropyl substitution at the 3-position, as present in 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, contributes to enhanced potency and selectivity. This substitution pattern creates optimal steric interactions within the enzyme's active site, particularly in the "open" conformation of HDAC8, which accommodates bulkier substituents more effectively than other HDAC isoforms [5] [6]. The spirotetrahydroisoquinoline-based HDAC inhibitors, such as compound 5n (fibrostat), have shown preferential HDAC6 inhibition with reduced activity against HDAC1, HDAC3, HDAC5, HDAC8, HDAC10, and HDAC11, demonstrating the potential for isoform-selective targeting [4].

Neurotransmitter Receptor Modulation Capabilities

The tetrahydroisoquinoline scaffold exhibits remarkable neurotransmitter receptor modulation capabilities, with 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline demonstrating significant interactions with dopaminergic and serotonergic systems. Tetrahydroisoquinoline derivatives have been extensively studied for their ability to modulate dopamine receptors, particularly the D2 and D3 subtypes, which are crucial targets for neurological and psychiatric disorders [7] [8] [9].

The mechanism of dopamine receptor modulation involves allosteric antagonism at both D2 and D3 receptors. The tetrahydroisoquinoline derivative SB269,652 functions as an allosteric antagonist at dopamine D3 and D2 receptors, exhibiting potent activity in the low nanomolar range. This compound abolished specific binding of radioligands to D3 receptors and potently blocked D3 receptor-mediated activation of Gαi3 and phosphorylation of extracellular-signal-regulated kinase (ERK)1/2 [7]. The structural features of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, particularly the bromine substitution and isopropyl group, are expected to enhance binding affinity and selectivity for these dopamine receptor subtypes [8] [9].

Novel 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as potent and selective dopamine D3 receptor ligands, with compounds achieving Ki values as low as 12 nM and demonstrating 123-fold preference for D3 over D2 receptors [8]. The 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) showed significant agonist activity at human D2 receptors with EC50 values of 2.95 μM, while maintaining selectivity profiles favoring D4 receptors over D3 and D2 subtypes [9].

Serotonin receptor modulation represents another significant aspect of tetrahydroisoquinoline neuropharmacology. The 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated the ability to restore altered serotonin and dopamine concentrations in various brain regions, including the frontal cortex, hippocampus, and striatum [10]. In streptozotocin-induced diabetic neuropathy models, 1MeTIQ treatment resulted in a 96% increase in frontal cortical serotonin levels and significant improvements in neurotransmitter balance across multiple brain regions [10].

The mechanism of serotonin receptor modulation involves interactions with 5-HT3 receptors, as evidenced by the ability of ondansetron (5-HT3 antagonist) to reverse the antihyperalgesic effects of 1MeTIQ. This suggests that tetrahydroisoquinoline derivatives can modulate serotonergic neurotransmission through specific receptor subtypes, contributing to their therapeutic effects in pain management and neurological disorders [10]. The compounds also demonstrate the ability to enhance serotonin concentrations in a dose-dependent manner, with 45 mg/kg of 1MeTIQ increasing serotonin levels by 96% in the frontal cortex [10].

Antimicrobial Activity Against Drug-Resistant Pathogens

Tetrahydroisoquinoline derivatives, including 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, exhibit significant antimicrobial activity against a broad spectrum of drug-resistant pathogens. The antimicrobial properties of these compounds are particularly noteworthy due to their effectiveness against multidrug-resistant bacterial strains that pose significant therapeutic challenges [11] [12] [13].

The mechanism of antimicrobial action involves multiple pathways, including membrane disruption, cell wall synthesis inhibition, and protein synthesis interference. Tetrahydroisoquinoline-triazole compounds have demonstrated potent antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 2-4 μg/mL [12]. The structural features of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, particularly the bromine substitution, are expected to enhance antimicrobial potency through increased lipophilicity and membrane penetration capabilities [14] [15].

Against Mycobacterium tuberculosis, tetrahydroisoquinoline derivatives have shown promising activity with MIC values ranging from 6-30 mg/L. The compound 1 (3',4'-methylenedioxybenzyl THI) inhibited the growth of M. bovis BCG and M. tuberculosis H37Rv with MIC values of 25 and 30 mg/L respectively, while maintaining low cytotoxicity with a selectivity index of 4.17 [13] [16]. The presence of 5-bromo-8-hydroxy substitution in compounds 28 and 35 conferred considerable increases in anti-TB potency, with MIC values of 20 and 60 mg/L respectively [13].

The antimicrobial activity extends to multidrug-resistant Salmonella strains, where tetrahydroisoquinoline compounds have demonstrated synergistic effects when combined with conventional antibiotics. In combination studies, THIQ 1 showed the highest synergistic activity, with fractional inhibitory concentration indices (FICI) ranging from 0.078 to 0.5, indicating strong synergistic interactions [11]. The most potent combination was chloramphenicol-THIQ 1, which achieved a 64-fold reduction in antibiotic MIC, bringing drug-resistant strains to sensitivity levels comparable to non-resistant strains [11].

The mechanism of synergistic antimicrobial action involves the tetrahydroisoquinoline derivatives enhancing the efficacy of conventional antibiotics through multiple pathways. These compounds may act by inhibiting bacterial DNA gyrase synthesis, similar to ciprofloxacin, or by disrupting cell wall synthesis pathways like ampicillin and chloramphenicol [11]. The quaternary ammonium derivatives of tetrahydroisoquinolines have shown particular effectiveness against gram-negative bacteria, with high selectivity indices and bactericidal activity ratios (MBC/MIC ≤4) [14].

Apoptosis Induction Pathways in Cancer Cell Lines

The apoptosis-inducing properties of tetrahydroisoquinoline derivatives, including 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline, represent a crucial mechanism for their anticancer activity. These compounds activate both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in various cancer cell lines [17] [18] [19].

The intrinsic mitochondrial pathway represents the primary mechanism of apoptosis induction by tetrahydroisoquinoline derivatives. Studies have demonstrated that these compounds cause significant disruption of mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase cascade activation [18] [19]. The tetrahydroisoquinoline-based analogs STX 2895, STX 3329, STX 3451, and STX 3450 induced apoptosis in MDA-MB-231 breast cancer and A549 lung cancer cells with IC50 values in the nanomolar range, accompanied by increased cytochrome c release and decreased mitochondrial transmembrane potential [18].

The molecular mechanism involves the modulation of Bcl-2 family proteins, with tetrahydroisoquinoline derivatives significantly increasing the Bax/Bcl-2 ratio. Treatment with compound 4a resulted in diminished expression of anti-apoptotic protein Bcl-2 while enhancing expression of pro-apoptotic proteins Bax and Bad [20] [21]. This leads to mitochondrial outer membrane permeabilization and subsequent release of cytochrome c, which binds to Apaf-1 protein to form the apoptosome complex, ultimately activating caspase-9 and the downstream caspase cascade [20] [21].

Caspase activation represents a critical component of tetrahydroisoquinoline-induced apoptosis. The compound LFZ-4-46 significantly induced expression of cleaved caspase-3, caspase-7, and caspase-9, while also promoting proteolytic cleavage of poly(ADP-ribose) polymerase (PARP) [19]. In cancer cell lines, caspase-3 activation increased by 2-4 fold, while caspase-9 activation showed a remarkable 7.6-fold increase following treatment with tetrahydroisoquinoline derivatives [20] [19]. The caspase-dependent nature of apoptosis was confirmed by the ability of Z-VAD-FMK caspase inhibitor to partially reverse the apoptotic effects [19].

The extrinsic apoptotic pathway is also activated by tetrahydroisoquinoline derivatives through death receptor-mediated mechanisms. The compound CDST (1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide) induced dose- and time-dependent activation of caspase-8, leading to proteolytic cleavage of Bid and Bax translocation to mitochondria [22]. This creates a crosstalk between extrinsic and intrinsic pathways, amplifying the apoptotic response.

Cell cycle arrest represents an additional mechanism contributing to the anticancer activity of tetrahydroisoquinoline derivatives. These compounds induce G2/M phase arrest through DNA damage checkpoint activation, with accompanying downregulation of cell cycle regulatory proteins cdc-2 and Cyclin B1 [19]. The DNA damage is evidenced by increased γ-H2AX expression and comet assay results showing significant DNA strand breaks [19]. The tetrahydroisoquinoline derivative LFZ-4-46 induced cell cycle arrest through activation of MAPK pathways, including p38, JNK, and ERK phosphorylation, which mediate both apoptosis and cell cycle checkpoint responses [19].

Biological ActivityIC50/MIC ValuesMechanismCell Lines/Models
HDAC1 Inhibition0.06-0.22 μMZinc-binding hydroxamate interactionU2OS, HCT-116, Various cancer lines
HDAC3 Inhibition0.09-0.37 μMZinc-binding hydroxamate interactionU2OS, HCT-116, Various cancer lines
HDAC6 Inhibition0.16-2.14 μMSelective HDAC6 inhibitionIPF fibroblasts, Various cancer lines
HDAC8 Inhibition55-82 nMOpen conformation bindingNeuroblastoma, SH-SY5Y
Dopamine D2 Receptor Modulation12 nMAllosteric antagonismCHO-transfected cells
Dopamine D3 Receptor Modulation12-123 nMCompetitive bindingCHO-transfected cells
Serotonin Receptor Modulation1-10 μMReceptor modulationSTZ-diabetic mice brain
Antimicrobial Activity (S. aureus)2-4 μg/mLMembrane disruptionS. aureus clinical isolates
Antimicrobial Activity (E. coli)5-15 μg/mLCell wall synthesis inhibitionE. coli strains
Antimicrobial Activity (Salmonella)25-30 mg/LProtein synthesis inhibitionMDR Salmonella Typhi
Antimicrobial Activity (M. tuberculosis)6-30 mg/LMurE ligase inhibitionM. tuberculosis H37Rv
Antimicrobial Activity (MDR strains)0.078-0.5 FICISynergistic antibiotic enhancementVarious MDR bacterial strains
Apoptosis Induction (Cancer cells)0.08-25 μMIntrinsic mitochondrial pathwayMCF-7, MDA-MB-231, A549, T47D, PC3
Caspase-3 Activation2-4 fold increaseCaspase cascade activationVarious cancer cell lines
Caspase-9 Activation7.6 fold increaseMitochondrial pathway initiationMCF-7, A549 cancer cells
Mitochondrial Membrane Potential Disruption2-3 fold increaseMembrane permeabilizationH23, A549, MCF-7
Cell Cycle Arrest (G2/M phase)Dose-dependent arrestDNA damage checkpoint activationT47D, PC3, A549
Cytochrome c ReleaseDose-dependent releaseMitochondrial outer membrane permeabilizationHL-60, T47D, PC3
DNA Damage InductionDose-dependent inductionDNA strand break inductionT47D, PC3, A549
ROS ProductionDose-dependent increaseOxidative stress inductionSH-SY5Y, Various cancer lines

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.04661 g/mol

Monoisotopic Mass

253.04661 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types